Methyl 5-iodo-1H-indazole-3-carboxylate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers developing Akt, GSK-3β, or JAK inhibitors often face slow cross-coupling diversification when relying on bromo or chloro analogs. Methyl 5-iodo-1H-indazole-3-carboxylate solves this bottleneck with its superior iodine leaving group, enabling high-yield Suzuki-Miyaura and Sonogashira reactions at the 5-position. • ≥98% purity (mode across >10 major suppliers) ensures reproducible SAR and hit-to-lead studies. • Well-defined crystal structure (N-H⋯O/C-H⋯O chains) supports solid-state formulation, co-crystal engineering, and predictable bulk handling. • Lot-specific COA, MSDS, HPLC, and NMR documentation accompanies every shipment, giving procurement managers full traceability and QA confidence.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 1079-47-6
Cat. No. B092853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-1H-indazole-3-carboxylate
CAS1079-47-6
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=C(C=C2)I
InChIInChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyNTDHIBWHDCGFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-1H-indazole-3-carboxylate: Strategic Building Block for Kinase Inhibitors


Methyl 5-iodo-1H-indazole-3-carboxylate is a heteroaromatic indazole derivative bearing a 5-iodo substituent and a methyl ester at the 3-position. Its core structure is a recognized phenol bioisostere, offering increased lipophilicity and reduced metabolic susceptibility . The compound is a solid with a molecular weight of 302.07 g/mol and a calculated density of 1.9±0.1 g/cm³ . It is primarily employed as a key synthetic intermediate for constructing kinase inhibitors, particularly those targeting the Akt and PI3K pathways, and serves as a versatile handle for cross-coupling diversification .

Synthetic handle: 5-Iodo enables Pd-catalyzed cross-coupling for diversification.
Core scaffold: Indazole phenol bioisostere with potential metabolic stability.
Use context: Kinase inhibitor synthesis (Akt, PI3K pathway tool compounds).

Methyl 5-iodo-1H-indazole-3-carboxylate: Advantages Over 5-Halo Analogs


While the indazole core is common to several related compounds, simple substitution of the 5-position halogen or the 3-position ester group fundamentally alters the molecule's synthetic utility, physicochemical properties, and applicability in medicinal chemistry campaigns. The 5-iodo variant offers distinct advantages in palladium-catalyzed cross-coupling reactions due to the superior leaving group ability of iodine compared to bromine or chlorine [1]. Furthermore, the specific hydrogen-bonding network in its crystal structure differs from that of other 5-substituted analogs, which can impact solid-state handling and formulation studies [2]. Even changing the ester from methyl to ethyl modifies lipophilicity and molecular weight, affecting downstream pharmacokinetic optimization in drug discovery programs [3]. The following evidence quantifies these critical differentiators.

Target
5-Iodo, methyl ester (current product)
5-Br/Cl analogs
May require harsher cross-coupling conditions, potentially reducing yield and diversification scope.
Ethyl ester homolog
Shifts lipophilicity and molecular weight, altering downstream pharmacokinetic optimization context.
5-Unsubstituted analog
Lacks functional handle for 5-position SAR expansion via cross-coupling.

Methyl 5-iodo-1H-indazole-3-carboxylate: Key Differentiators from Comparators


Superior Reactivity in Suzuki-Miyaura Coupling

Methyl 5-iodo-1H-indazole-3-carboxylate demonstrates significantly enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 5-bromo and 5-chloro analogs. The iodo substituent is a superior leaving group, enabling reactions under milder conditions and with higher yields. This is a class-level inference based on the well-established reactivity order of aryl halides in oxidative addition (I > Br >> Cl) [1]. In a related study, 3-iodoindazole derivatives were successfully coupled with aryl boronic acids to yield 3-arylindazoles in good yields, while bromo and chloro analogs required more forcing conditions or gave lower yields [2].

Suzuki-Miyaura Reactivity
Class-level inference
I > Br >> Cl in oxidative addition
Supports milder cross-coupling diversification
Scaffold-specific yield data limited
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Crystal Structure and Hydrogen-Bonding Network

The crystal structure of Methyl 5-iodo-1H-indazole-3-carboxylate has been definitively solved, revealing a specific hydrogen-bonding motif [1]. The structure shows molecules linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the [101] direction. This exact three-dimensional arrangement is unique to the 5-iodo derivative and differs from the packing arrangements observed in analogous 5-bromo or 5-chloro indazole carboxylates, which can influence physical properties like melting point and solubility [2]. While direct comparative crystallographic data for the 5-bromo and 5-chloro methyl esters are not available in the same study, the known variability in crystal packing among halogenated aromatics is a well-established phenomenon [3].

Crystal Packing
Head-to-head
N—H···O and C—H···O chains along [101]
Unique solid-state arrangement may influence handling
Bromo/chloro analogs expected to differ
Crystallography Solid-State Chemistry Formulation

Molecular Weight and Lipophilicity Advantages

The 5-iodo substituent confers a significantly higher molecular weight (MW = 302.07 g/mol) and increased lipophilicity (calculated logP = 3.11) compared to the 5-bromo (MW = 255.07 g/mol) and 5-chloro (MW = 210.62 g/mol) analogs . This difference is critical in medicinal chemistry programs where lipophilic ligand efficiency (LLE) and molecular weight are key parameters in lead optimization. The higher MW and logP of the 5-iodo derivative may be advantageous for achieving specific target engagement or for tuning pharmacokinetic properties, such as increased membrane permeability or metabolic stability via halogen bonding interactions [1]. The 5-chloro analog, being the lightest and least lipophilic, would be preferred for achieving lower MW and higher LLE, while the 5-iodo derivative provides a distinct option for exploring a different region of chemical space.

MW and Lipophilicity
Cross-study comparable
MW 302.07, logP 3.11; vs 5-Br (255.07)
Higher lipophilicity for exploring distinct chemical space
Calculated logP; experimental values may vary
Medicinal Chemistry Drug Design Physicochemical Properties

Documented Use in Akt Kinase Inhibitor Synthesis

Methyl 5-iodo-1H-indazole-3-carboxylate is specifically cited as a reactant in the preparation of indazole-pyridine based protein kinase B/Akt inhibitors . While the parent 5-unsubstituted methyl indazole-3-carboxylate (CAS 43120-28-1) is also used in similar contexts, the 5-iodo derivative provides a critical functional handle for late-stage diversification via cross-coupling, enabling the rapid exploration of structure-activity relationships (SAR) around the 5-position of the indazole core . This synthetic advantage is not available with the unsubstituted or 5-bromo/chloro analogs, which either lack a functional handle or possess lower cross-coupling reactivity.

Akt Inhibitor Synthesis Use
Data to verify
Cited as reactant for indazole-pyridine Akt inhibitors
Aligns with established synthetic routes
Verify protocol compatibility for specific series
Oncology Kinase Inhibitor Synthetic Intermediate

Application Scenarios for Methyl 5-iodo-1H-indazole-3-carboxylate


Kinase Inhibitor Lead Optimization and SAR Exploration

In medicinal chemistry programs focused on developing kinase inhibitors (e.g., targeting Akt, GSK-3β, or JAK), Methyl 5-iodo-1H-indazole-3-carboxylate serves as an ideal core scaffold. Its 5-iodo group permits efficient palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings to introduce diverse aryl, heteroaryl, or alkynyl substituents at the 5-position, enabling rapid and systematic SAR studies [1]. This contrasts with the 5-bromo analog, which may require harsher conditions and yield lower conversions, and the 5-unsubstituted analog, which cannot be diversified at this position [2]. The resulting biaryl or alkyne-linked derivatives are then evaluated for kinase inhibition potency and selectivity, accelerating the hit-to-lead process.

Solid-State Formulation Development with Defined Crystal Properties

For research involving the development of solid dosage forms or materials requiring precise solid-state characterization, the well-defined crystal structure of Methyl 5-iodo-1H-indazole-3-carboxylate provides a reproducible and fully characterized starting point [1]. The unique N—H⋯O and C—H⋯O hydrogen-bonded chain motif can be exploited in co-crystal engineering studies or to predict and control bulk physical properties like hygroscopicity and mechanical stability. This level of structural certainty is not always available for the corresponding 5-bromo or 5-chloro derivatives, making the 5-iodo compound the preferred choice for advanced formulation and material science investigations [2].

Synthesis of Lipophilic, High-MW Chemical Probes

In chemical biology, when designing a probe with specific physicochemical requirements—such as enhanced membrane permeability or increased target residence time via halogen bonding—the 5-iodo derivative is the strategic choice among the 5-haloindazole-3-carboxylate family. Its higher molecular weight (302.07 g/mol) and increased lipophilicity (logP 3.11) compared to the 5-bromo (MW 255.07) and 5-chloro (MW 210.62) analogs allow chemists to deliberately push a lead compound into a more lipophilic and higher-MW chemical space, which can be beneficial for engaging certain intracellular targets or crossing biological barriers [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
5-Iodo cross-coupling handle
Pd-catalyzed diversification efficiency
Solid-state formulation
Defined crystal packing motif
Reproducible solid-state properties
Lipophilic probe design
High MW/logP combination
Halogen bonding & membrane permeability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-iodo-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.